molecular formula C14H18Cl2N2O5S B3503615 ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate

ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate

Cat. No.: B3503615
M. Wt: 397.3 g/mol
InChI Key: KZGMERQNBPTGCK-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with an ethyl carboxylate ester at the 1-position and a 2,5-dichloro-4-methoxyphenylsulfonyl group at the 4-position. The sulfonyl group enhances electron-withdrawing properties, while the dichloro and methoxy substituents contribute to steric and electronic modulation. Its molecular weight is approximately 393.3 g/mol (estimated based on analogs), with predicted high thermal stability (boiling point >450°C) and moderate lipophilicity (clogP ~2.5) .

Properties

IUPAC Name

ethyl 4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O5S/c1-3-23-14(19)17-4-6-18(7-5-17)24(20,21)13-9-10(15)12(22-2)8-11(13)16/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGMERQNBPTGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethyl carbonate under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 2,5-dichloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-[(2,5-dichloro-4-hydroxyphenyl)sulfonyl]piperazine-1-carboxylate.

    Reduction: Formation of ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfanyl]piperazine-1-carboxylate.

    Substitution: Formation of derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

Ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The dichloro-methoxyphenyl moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituents Key Structural Differences Predicted Properties
Target Compound 2,5-dichloro-4-methoxy High electron-withdrawing effect; steric bulk from Cl and OCH₃ Enhanced binding affinity in hydrophobic pockets; moderate solubility
Ethyl 4-((4-chlorophenyl)sulfonyl)piperazine-1-carboxylate 4-chloro Single Cl substituent; reduced steric bulk Lower lipophilicity (clogP ~1.8); higher solubility in polar solvents
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate Unsubstituted phenyl No electron-withdrawing groups Lower metabolic stability; faster clearance
Ethyl 4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazine-1-carboxylate 3-chloro-4-methoxy Altered Cl positioning Potential selectivity differences in target engagement

Functional Group Modifications

Compound Name Functional Group Key Differences Biological Implications
Target Compound Sulfonyl-linked dichloro-methoxyphenyl Classic sulfonamide pharmacophore Likely protease or kinase inhibition
Ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate Carbonyl-linked 2,6-difluorophenyl Carbonyl instead of sulfonyl; smaller F atoms Reduced hydrogen-bonding capacity; altered target selectivity
Ethyl 4-[({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate Oxadiazole-thioether Heterocyclic oxadiazole moiety Improved metabolic stability; potential for nucleic acid targeting

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Ethyl 4-((4-chlorophenyl)sulfonyl)piperazine-1-carboxylate Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate
Molecular Weight ~393.3 g/mol 332.8 g/mol 308.3 g/mol
clogP (Predicted) 2.5 1.8 1.2
Aqueous Solubility Low Moderate High
Metabolic Stability Moderate (susceptible to esterase cleavage) Moderate Low (rapid sulfonamide hydrolysis)

Biological Activity

Ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is prevalent in various pharmaceuticals due to its favorable interactions with biological targets. The presence of the sulfonyl group and the dichloromethoxyphenyl moiety enhances its biological activity. Key structural data includes:

Property Value
Molecular FormulaC16H18Cl2N2O4S
Molecular Weight429.4 g/mol
IUPAC NameThis compound
InChI KeyKSTKKDQVATUWLQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves reactions between piperazine derivatives and sulfonyl chlorides. Various synthetic routes have been documented, emphasizing the importance of reaction conditions on yield and purity. For example:

  • Reagents : Piperazine, dichloro-4-methoxyphenol, and sulfonyl chloride.
  • Conditions : Reactions are generally conducted under controlled temperatures, followed by purification steps such as recrystallization or chromatography.

The biological activity of this compound likely involves interactions with specific receptors or enzymes within biological systems. Its mechanism may include:

  • Inhibition of Enzymatic Activity : The sulfonamide structure suggests potential for enzyme inhibition.
  • Receptor Modulation : Binding to various receptors could influence signaling pathways.

Quantitative data regarding binding affinities and inhibition constants can be obtained through biochemical assays, providing insights into its pharmacological profile.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties.
    • Comparative studies show it outperforms some established antibiotics in specific tests.
  • Anticancer Potential : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : Research indicates possible anti-inflammatory properties through modulation of inflammatory pathways.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.007 to 0.03 mg/mL .
  • Cytotoxicity Testing : In vitro tests on various cancer cell lines indicated that the compound could induce apoptosis at certain concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate
Reactant of Route 2
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ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate

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